molecular formula C10H10FNO4 B8130682 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone

Cat. No.: B8130682
M. Wt: 227.19 g/mol
InChI Key: HVFOCYBPURRDSE-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone is a chemical compound characterized by its unique molecular structure, which includes an ethoxy group, a fluoro group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone can be synthesized through several synthetic routes. One common method involves the nitration of 4-ethoxy-2-fluorobenzene followed by the Friedel-Crafts acylation reaction to introduce the ethanone group. The reaction conditions typically require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can produce various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-(4-Ethoxy-2-fluoro-5-nitrophenyl)-ethanone can be compared with other similar compounds, such as 1-(4-methoxy-2-fluoro-5-nitrophenyl)-ethanone and 1-(4-ethoxy-2-chloro-5-nitrophenyl)-ethanone. These compounds differ in the substituents on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

List of Similar Compounds

  • 1-(4-methoxy-2-fluoro-5-nitrophenyl)-ethanone

  • 1-(4-ethoxy-2-chloro-5-nitrophenyl)-ethanone

  • 1-(4-ethoxy-2-bromo-5-nitrophenyl)-ethanone

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxy-2-fluoro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-3-16-10-5-8(11)7(6(2)13)4-9(10)12(14)15/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOCYBPURRDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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